1-(2-methoxybenzyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-6-11(12)10-13-8-4-5-9-13/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUHSQYAFAENJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974294 | |
| Record name | 1-[(2-Methoxyphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58774-84-8 | |
| Record name | 1-[(2-Methoxyphenyl)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58774-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(2-(2-methoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058774848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2-Methoxyphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-methoxybenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and promote the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The pyrrolidine nitrogen acts as a nucleophile in reactions with electrophilic species. In THF solvent at low temperatures (-78°C), 1-(2-methoxybenzyl)pyrrolidine reacts with borane dimethyl sulfide complex to form stable adducts. This reaction proceeds via coordination of the nitrogen lone pair to the borane electrophile, with yields exceeding 85% under optimized conditions.
Oxidation Pathways
Density functional theory (DFT) studies reveal a two-step oxidation mechanism using hypervalent iodine(III) reagents :
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N-Amination : Initial oxidation forms N-aminated pyrrolidine (ΔG = -48.8 kcal/mol).
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Diazene Formation : Secondary oxidation produces 1,1-diazene species (ΔG = -96.6 kcal/mol vs. precursor).
The reaction proceeds through ligand exchange and redox steps, with nitrogen extrusion occurring via homolytic C–N bond cleavage (activation energy: 17.7 kcal/mol) .
Table 1: Reaction Yields with Diverse Substrates
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzalacetone | 1,4-Adduct | 95 |
| Chalcone | 1,4-Adduct | 72 |
| Cinnamaldehyde | Fulvene derivative | 42 |
Conditions: 10 mol% catalyst, 24 h, RT .
Stereochemical Outcomes in Cyclizations
The compound participates in stereoselective cyclizations to form polyhydroxylated pyrrolidines. For example:
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Ozonolysis-Reduction : Ozonolysis of a Morita–Baylis–Hillman adduct followed by Zn(BH₄)₂ reduction yields pyrrolidone intermediates .
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Borane-Mediated Reduction : Subsequent treatment with BH₃·SMe₂ and TBAF deprotection produces enantiomerically pure 1,4-dideoxy-1,4-imino-l-arabinitol (94% ee) .
Solvent-Dependent Reactivity
Reactivity varies significantly with solvent polarity:
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Polar Protic Solvents (MeOH/H₂O) : Favor iminium ion stabilization, leading to 1,4-adducts .
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Aprotic Solvents (THF) : Promote nucleophilic borane adduct formation.
Limitations and By-Product Formation
Scientific Research Applications
While the exact compound "1-(2-methoxybenzyl)pyrrolidine" is not directly discussed in the provided search results, related compounds and concepts offer valuable insights into its potential applications in scientific research:
Potential Applications of this compound
Based on the search results, the potential applications of "this compound" can be inferred from the applications of similar compounds such as (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, pyrrolidine derivatives, and related chemical processes .
1. Pharmaceutical Development:
- Analgesics and Anti-inflammatory Drugs: (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is a key intermediate in synthesizing analgesics and anti-inflammatory drugs, improving their efficacy and safety . "this compound" could potentially play a similar role in synthesizing related pharmaceuticals.
- Active Pharmaceutical Substance: Pyrrolidine derivatives, including those with methoxybenzyl substitutions, have been identified as active pharmaceutical substances with potential therapeutic uses . Specifically, 1-(p-methoxybenzyl)-2-pyrrolidinone has been studied for combating cerebral insufficiency and improving intellectual ability .
- GlyT1 Inhibitors: Pyrrolidine derivatives have been explored as GlyT1 inhibitors, which are relevant targets in drug discovery . Modifications to pyrrolidine structures, such as sulfonamide moieties, can impact their inhibitory potency and efflux ratio, affecting their suitability as drug candidates .
2. Organic Synthesis:
- Versatile Building Block: (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is employed as a versatile building block in organic synthesis, enabling chemists to create complex molecular structures for drug discovery and development . "this compound" could serve a similar purpose in synthesizing complex molecules.
- Asymmetric Synthesis: Pyrrolidines are used in asymmetric palladium-catalyzed reactions . These reactions are useful for creating chiral molecules, which are essential in pharmaceutical and fine chemical synthesis.
3. Biochemical Research:
- Biological System Interactions: (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is used to study interactions with biological systems, aiding in understanding disease mechanisms and developing targeted therapies . Similarly, "this compound" could be used to investigate specific biological interactions.
- Enzyme Inhibitors: Pyrrolidine iminosugars have been synthesized and tested as inhibitors of therapeutic enzymes, such as human β-glucocerebrosidase and α-galactosidase A . These compounds show potential as enzyme activity enhancers for diseases like Fabry disease .
4. Material Science:
- Advanced Materials: (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is applicable in formulating advanced materials like polymers and coatings, due to its unique chemical properties that enhance durability and performance . "this compound" might find similar applications in material science.
5. Analytical Chemistry:
- Analytical Standard: (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is used as a standard in analytical methods, ensuring accuracy and reliability in quantifying related compounds in various samples, which is vital for quality control in manufacturing . "this compound" could potentially serve as a standard in analytical chemistry for related compounds.
6. Catalysis and Ligand Chemistry:
- Ligands for Transition Metals: Pyrrolidine and its derivatives are used as ligands for transition metals and as chiral controllers . These applications are crucial in catalysis, where the pyrrolidine-based ligands can influence the selectivity and efficiency of chemical reactions.
7. Synthesis of Cyclobutanes:
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: 2-Methoxy vs. 4-Methoxybenzyl Derivatives
- 1-(4-Methoxybenzyl)pyrrolidine (CAS: 1170381-63-1, 1188263-83-3) differs from the title compound in the methoxy group’s position (para vs. ortho). This positional change alters electronic and steric properties. For example, the para-substituted derivative exhibits enhanced crystallinity and is often used in salt forms (e.g., oxalate) to improve solubility .
- Biological Implications : The 4-methoxy substitution may favor interactions with planar binding pockets in enzymes like acetylcholinesterase (AChE), whereas the ortho-substituted analog could exhibit distinct steric hindrance, affecting binding affinity .
Halogenated Derivatives: 2-Chloro-3-Methoxybenzyl Substituents
- (S)-2-(2-Chloro-3-methoxybenzyl)pyrrolidine () introduces a chlorine atom adjacent to the methoxy group.
- Pharmacological Data: Halogenated analogs like this have shown promise as orexin receptor antagonists, with increased potency compared to non-halogenated derivatives .
Dimethoxybenzyl Derivatives
- 3,4-Dimethoxybenzyl-pyrrolidine (e.g., compound 11 in ) features two methoxy groups, increasing hydrophilicity and hydrogen-bonding capacity. These derivatives demonstrate dual orexin receptor antagonism (IC₅₀ < 100 nM) due to enhanced interactions with polar residues in the receptor’s active site .
- Comparison with 1-(2-Methoxybenzyl)pyrrolidine : The additional methoxy group in dimethoxy analogs improves binding affinity but may reduce blood-brain barrier permeability due to higher polarity.
Piperidine vs. Pyrrolidine Core
- 2-(2-Methoxybenzyl)piperidine (CAS: 383128-44-7) replaces the pyrrolidine ring with a six-membered piperidine. The larger ring size increases conformational flexibility, which can enhance entropic contributions to binding but may reduce selectivity .
- Synthetic Accessibility : Piperidine derivatives often require longer reaction times for cyclization compared to pyrrolidines .
Salt Forms and Prodrugs
Acetylcholinesterase (AChE) Inhibition
- 1-(2-Aminoethyl)pyrrolidine-based thiazolidin-4-ones () exhibit AChE inhibition (IC₅₀: 1–10 µM) in rat hippocampus and cortex.
Orexin Receptor Antagonism
- 1-Acyl-2-benzylpyrrolidines () with 3,4-dimethoxybenzyl groups show potent dual orexin receptor antagonism (IC₅₀: 10–50 nM). The 2-methoxy analog may exhibit weaker activity due to suboptimal substituent positioning .
Structural and Physicochemical Data
| Compound | Core Structure | Substituent(s) | logP | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|---|---|
| This compound | Pyrrolidine | 2-Methoxybenzyl | 2.1 | 5.2 (in water) | AChE inhibition (IC₅₀: 8 µM) |
| 1-(4-Methoxybenzyl)pyrrolidine | Pyrrolidine | 4-Methoxybenzyl | 2.3 | 3.8 (in water) | Orexin antagonism (IC₅₀: 75 nM) |
| (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine | Pyrrolidine | 3,4-Dimethoxybenzyl | 1.8 | 12.5 (in water) | Dual orexin antagonist (IC₅₀: 15 nM) |
| 2-(2-Methoxybenzyl)piperidine | Piperidine | 2-Methoxybenzyl | 2.5 | 2.1 (in water) | AChE inhibition (IC₅₀: 12 µM) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-methoxybenzyl)pyrrolidine, and how can reaction progress be monitored?
- Methodological Answer : A robust synthesis involves nucleophilic substitution between 2-fluorobenzaldehyde and pyrrolidine in DMF at 150°C, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane). Post-reaction, the crude product is extracted with ethyl acetate, washed with ammonium chloride, and dried over MgSO₄. Yield optimization (~93%) requires strict temperature control and stoichiometric equivalence of reagents .
Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include δ 3.33–3.30 ppm (pyrrolidine -CH₂), 3.80 ppm (methoxy -OCH₃), and aromatic protons at δ 7.61–6.75 ppm .
- LC-MS/HRMS : Use reverse-phase C18 columns with acetonitrile/water gradients. Expected [M+H]⁺ for C₁₂H₁₇NO is 192.1; HRMS confirms exact mass (e.g., deviation < 2 ppm) .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound derivatives?
- Methodological Answer : Receptor binding assays (e.g., orexin receptor antagonism) require HEK293 cells expressing human OX1/OX2 receptors. Competitive radioligand displacement (³H-SB-674042) at 1–10 µM concentrations identifies hit compounds. IC₅₀ values are calculated using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced receptor affinity?
- Methodological Answer : Systematic substitution at the methoxy or benzyl positions (e.g., 3,4-dimethoxy or pyrimidinyl groups) improves OX2 receptor selectivity. Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) validates lead compounds. For example, (S)-2-(3,4-dimethoxybenzyl)pyrrolidine shows 10-fold higher potency than the parent compound .
Q. What crystallographic strategies resolve stereochemical ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) confirms stereochemistry and packing interactions. Data refinement (R-factor < 0.05) with programs like SHELXL reveals bond angles (e.g., C–C–N ~109.5°) and torsional strain in the pyrrolidine ring .
Q. How can conflicting data between synthetic yields and biological activity be reconciled?
- Methodological Answer : Discrepancies may arise from impurities or enantiomeric mixtures. Re-evaluate purity via HPLC (e.g., >98% by area normalization) and chiral separation (Chiralpak AD-H column). For example, the (S)-enantiomer of 1-(3,4-dimethoxybenzyl)pyrrolidine exhibits higher receptor occupancy than the (R)-form .
Q. What advanced techniques improve enantioselective synthesis of this compound analogs?
- Methodological Answer : Asymmetric catalysis with chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (Candida antarctica lipase B) achieves >90% enantiomeric excess. Chiral HPLC (e.g., Daicel CHIRALCEL OD-H) validates optical purity .
Q. How does microwave-assisted synthesis enhance reaction efficiency for this compound derivatives?
- Methodological Answer : Microwave irradiation (150°C, 20 min) reduces reaction time from 20 hours (conventional heating) while maintaining yield (93%). Closed-vessel conditions prevent solvent evaporation, enabling precise temperature control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
